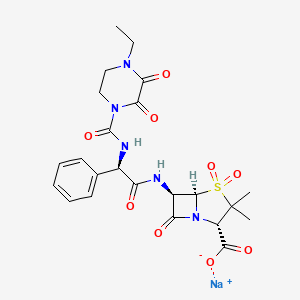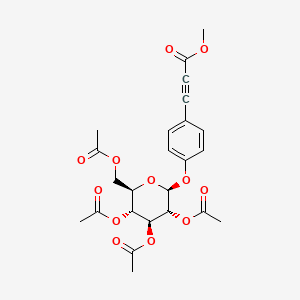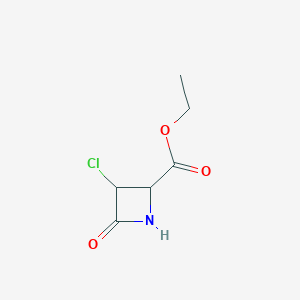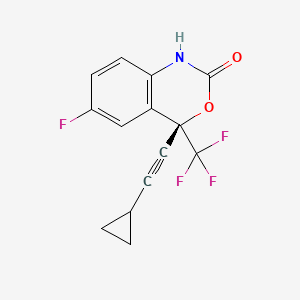![molecular formula C22H42N2O5Si2 B13850867 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)
3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C is a chemically modified nucleoside analog. It is a derivative of thymidine, where the hydrogen atoms at the 3’ and 5’ positions are replaced with (1,1-dimethylethyl)dimethylsilyl groups. The compound is labeled with carbon-13 at the alpha position, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with (1,1-dimethylethyl)dimethylsilyl groups. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography to ensure the desired product’s high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to form silanols.
Reduction: The compound can be reduced to remove the silyl protecting groups.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) are commonly employed.
Substitution: Various nucleophiles can be used to replace the silyl groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silyl groups yields silanols, while reduction removes the silyl groups to regenerate the free hydroxyl groups on thymidine .
Scientific Research Applications
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C is used in various scientific research fields, including:
Chemistry: It serves as a building block in the synthesis of labeled nucleosides and nucleotides for studying DNA and RNA structures and functions.
Biology: The compound is used in labeling experiments to trace nucleoside incorporation into DNA and RNA, aiding in the study of cellular processes such as replication and transcription.
Medicine: It is utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research, where labeled nucleosides help track tumor cell proliferation.
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C involves its incorporation into nucleic acids. The labeled carbon-13 atom allows for the tracking and analysis of nucleoside metabolism and incorporation into DNA and RNA. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine: Similar structure but without the carbon-13 label.
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]uridine: A uridine analog with similar silyl protection.
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine: A cytidine analog with similar silyl protection.
Uniqueness
The uniqueness of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C lies in its carbon-13 labeling, which provides a valuable tool for tracing and studying nucleoside metabolism and incorporation in various research applications. This isotopic labeling enhances the compound’s utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, offering detailed insights into molecular interactions and pathways .
Properties
Molecular Formula |
C22H42N2O5Si2 |
|---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(113C)methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16-,17+,18+/m0/s1/i1+1 |
InChI Key |
DDLOCFSZSYGOPG-IOEQEERESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)[13CH3])O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)











